Decabromodiphenyl ether

Description

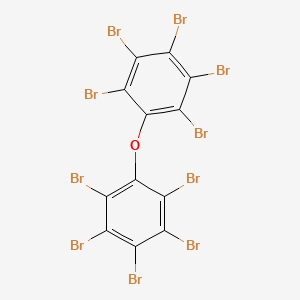

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Br10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHGLZMJPXIBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Br10O, C12 Br10O | |

| Record name | DECABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(PENTABROMOPHENYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020376 | |

| Record name | 2,2',3,3',4,4',5,5',6,6'-Decabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Decabromodiphenyl oxide is a white to off-white powder with a chemical odor. (NTP, 1992), Dry Powder; Other Solid, White solid; [HSDB] Faintly beige powder; [MSDSonline], WHITE CRYSTALLINE POWDER. | |

| Record name | DECABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,1'-oxybis[2,3,4,5,6-pentabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decabromodiphenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(PENTABROMOPHENYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at 425 °C | |

| Record name | DECABROMODIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, <1.0X10-4 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/, Solubility (wt%): 0.05 acetone; 0.1 toluene; 0.48 benzene; 0.42 methylene bromide; 0.87 xylene, Solubility in water: none | |

| Record name | DECABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECABROMODIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(PENTABROMOPHENYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3 (NTP, 1992) - Denser than water; will sink, 3.4, Relative density (water = 1): 3.0 | |

| Record name | DECABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECABROMODIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(PENTABROMOPHENYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 1 mmHg at 68 °F (NTP, 1992), 6.96X10-11 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 21 °C: (negligible) | |

| Record name | DECABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECABROMODIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(PENTABROMOPHENYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

The commercially available grades are >98% decabromodiphenyl oxide with the remainder being the nonabromo species. | |

| Record name | DECABROMODIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow prisms from toluene, White powder | |

CAS No. |

1163-19-5 | |

| Record name | DECABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1163-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decabromodiphenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-oxybis[2,3,4,5,6-pentabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',3,3',4,4',5,5',6,6'-Decabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentabromophenyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N80BQ29A0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DECABROMODIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(PENTABROMOPHENYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

569.1 to 576.5 °F (NTP, 1992), 305 °C, 300-310 °C | |

| Record name | DECABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECABROMODIPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(PENTABROMOPHENYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Decabromodiphenyl ether sources and environmental occurrence

An In-Depth Technical Guide to Decabromodiphenyl Ether (DecaBDE): Sources, Environmental Occurrence, and Analytical Considerations

Authored by Gemini, Senior Application Scientist

Abstract

This compound (DecaBDE), a prominent member of the polybrominated diphenyl ether (PBDE) family of flame retardants, has been extensively used in a myriad of consumer and industrial products to mitigate fire-related hazards. Despite its efficacy, growing concerns over its environmental persistence, potential for bioaccumulation, and toxicological profile have led to significant regulatory scrutiny and a voluntary phase-out by major manufacturers. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the primary sources of DecaBDE, its pervasive occurrence in various environmental matrices, and its ultimate fate. We delve into the lifecycle of DecaBDE from production to disposal, explore its environmental transport and transformation pathways, and present a detailed protocol for its analytical determination. This document aims to serve as an authoritative resource, synthesizing current scientific understanding to support ongoing research and risk assessment efforts.

Introduction to this compound (BDE-209)

This compound is an additive flame retardant, meaning it is physically mixed with polymers rather than chemically bound.[1] This characteristic is crucial to understanding its environmental release. The commercial product, often referred to as "decaBDE," is a technical mixture predominantly composed of the fully brominated BDE-209 congener, along with smaller amounts of nonabromodiphenyl ethers.[2][3] Its primary function is to inhibit or delay combustion in flammable materials.

Historically, DecaBDE has been a high-production-volume chemical. For instance, the global demand in 2001 was estimated at 56,100 tonnes.[2][3] Due to its persistence, bioaccumulative potential, and possible adverse effects on aquatic life and humans—including potential endocrine disruption and neurodevelopmental toxicity—the commercial mixtures of penta-, octa-, and decaBDE are classified as persistent organic pollutants (POPs) under the Stockholm Convention.[3] This has led to widespread bans and voluntary phase-outs in many regions, including the United States and Europe.[4][5] However, its legacy of use and its presence in long-service-life products ensure its continued relevance as an environmental contaminant.

Primary Sources and Pathways of Environmental Release

The environmental release of DecaBDE can occur at every stage of a product's lifecycle, from manufacturing to end-of-life disposal.[6] These releases have resulted in its ubiquitous presence in the environment.[7]

Industrial Production and Manufacturing

Historically, major sources of DecaBDE release were industrial facilities involved in its production and its incorporation into various polymers.[5][8] The primary application for DecaBDE was in high-impact polystyrene (HIPS) used for the plastic enclosures and cabinet backs of televisions and computers.[2][5] It was also widely used in:

-

Textiles and upholstery (e.g., polypropylene drapery, synthetic carpets)[2][3][9]

-

Wire and cable insulation[10]

-

Automotive and aerospace applications[10]

-

Adhesives and coatings[9]

During these manufacturing processes, DecaBDE could be released into the environment through wastewater discharges and atmospheric emissions.[7][11]

Consumer and Commercial Products in Service

Since DecaBDE is an additive flame retardant, it is not chemically bound to the polymer matrix and can leach or volatilize from products during their service life.[1][12][13] This slow, continuous release contributes significantly to indoor environmental contamination. Household dust is a major reservoir for PBDEs, including DecaBDE.[10][12] Human exposure, particularly for children, often occurs through the ingestion of contaminated dust.[6][10][12]

End-of-Life: E-Waste, Recycling, and Landfills

The disposal of DecaBDE-containing products represents a major ongoing source of environmental contamination. Electronic waste (e-waste) is a particularly significant contributor due to the high concentration of DecaBDE in the plastic components of older electronics.[11][14]

-

E-Waste Recycling: Informal and improper e-waste recycling activities, especially in developing countries, can lead to substantial releases of DecaBDE into the soil, air, and water.[11][14][15] Processes like shredding, open burning, and acid leaching to recover valuable metals can release large quantities of PBDE-laden dust and fumes.[11]

-

Plastic Recycling: A critical concern is the carry-over of DecaBDE into new products made from recycled plastics.[16][17] This can introduce these hazardous chemicals into products not originally intended to contain them, such as children's toys.[17][18] The U.S. EPA has established regulations that exempt the recycling of plastics containing DecaBDE under certain conditions, a point of contention for environmental and health advocates.[10][19]

-

Landfills: Landfilling of DecaBDE-containing waste can lead to the contamination of leachate and surrounding soil, as the chemical can slowly leach from discarded products.[15]

The following diagram illustrates the lifecycle and environmental release pathways of DecaBDE.

Caption: Lifecycle of DecaBDE and its primary pathways into the environment.

Environmental Occurrence and Fate

Once released, DecaBDE is widely distributed in the environment due to its persistence and potential for long-range transport.[13] Its physicochemical properties—notably its low water solubility and high octanol-water partition coefficient (Kow)—govern its environmental behavior.

Occurrence in Environmental Matrices

Elevated concentrations of DecaBDE have been detected globally in various environmental compartments.[2][3][7]

| Environmental Matrix | Typical Occurrence and Key Findings | References |

| Air | Found attached to airborne particulate matter. Indoor air concentrations are often higher than outdoor concentrations due to off-gassing from consumer products. | [7][10][12] |

| Indoor Dust | Considered a primary sink and a major human exposure pathway, especially for toddlers. Concentrations can be orders of magnitude higher than in other matrices. | [6][10][12] |

| Soil and Sediment | DecaBDE strongly adsorbs to soil and sediment particles due to its hydrophobicity.[7][20] Sediments, particularly in industrialized or urban areas and near e-waste sites, act as long-term sinks.[7][11] | [7][11][20] |

| Water | Concentrations in the aqueous phase are generally low due to its poor water solubility.[20] It is more commonly found associated with suspended particulate matter in the water column.[7] | [2][7][20] |

| Sewage Sludge | Wastewater treatment plants receive DecaBDE from various sources and concentrate it in sewage sludge.[7] Land application of sludge can transfer DecaBDE to terrestrial environments. | [7] |

| Biota | Detected in a wide range of organisms, from fish and birds to marine mammals.[7] Its bioaccumulation potential is a subject of ongoing research and debate. | [7][21] |

Environmental Fate: Persistence and Transformation

DecaBDE is highly persistent in the environment. For a long time, it was considered relatively inert.[2] However, research has demonstrated that it can undergo degradation, primarily through photolysis and metabolic processes, to form lower-brominated and potentially more toxic PBDE congeners.[4][22]

-

Photodegradation: Exposure to sunlight can cause the debromination of BDE-209.[23][24] Studies have shown that DecaBDE in dust or plastics can break down into nona- and octa-BDE congeners upon exposure to UV light.[3][23] This process can also lead to the formation of polybrominated dibenzofurans (PBDFs), which are toxic compounds.[23]

-

Metabolic Debromination: Evidence suggests that organisms, including fish and mammals, can metabolically debrominate DecaBDE into lower-brominated congeners.[3][21] This is a significant finding, as these breakdown products may have higher bioaccumulation potential and toxicity than the parent compound.[4]

The following diagram illustrates the key environmental fate and transport processes for DecaBDE.

Caption: Environmental fate and transformation pathways of DecaBDE.

Bioaccumulation and Biomagnification

Bioaccumulation is the process by which a substance is absorbed by an organism faster than it is lost, leading to a build-up in its tissues.[25] Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.[25]

The lipophilic nature of PBDEs suggests a high potential for bioaccumulation in the fatty tissues of organisms.[21][26] While lower-brominated congeners are known to readily bioaccumulate and biomagnify, the behavior of DecaBDE is more complex.[20][21] Its large molecular size may limit its uptake and transfer across biological membranes. However, evidence of its presence in top predators and its potential to debrominate to more bioaccumulative forms means it remains a significant concern for food web contamination.[13]

Analytical Methodology for DecaBDE Determination

The accurate quantification of DecaBDE in complex environmental matrices is challenging due to its high molecular weight and potential for degradation during analysis.[2][27] The standard approach involves solvent extraction, extract cleanup, and instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS).[28][29]

Experimental Protocol: Analysis of DecaBDE in Sediment

This protocol outlines a validated methodology for the determination of DecaBDE in sediment samples.

1. Sample Preparation and Extraction: a. Homogenize the sediment sample after freeze-drying and sieving. b. Spike the sample with a known amount of isotopically labeled BDE-209 (e.g., ¹³C₁₂-BDE-209) to serve as an internal standard for quantification and recovery correction. c. Mix the sample with a drying agent like anhydrous sodium sulfate. d. Perform extraction using Pressurized Liquid Extraction (PLE) with a suitable solvent mixture (e.g., dichloromethane:hexane 1:1 v/v).[28] Soxhlet extraction is a viable, though more time-consuming, alternative.[28]

2. Extract Cleanup: a. Concentrate the raw extract using a rotary evaporator or nitrogen stream. b. Perform a multi-step cleanup to remove interfering co-extracted compounds (e.g., lipids, sulfur). i. Gel Permeation Chromatography (GPC): Use GPC to separate the high-molecular-weight analytes (including DecaBDE) from lipids and other large biomolecules.[28] ii. Sulfur Removal: If necessary, pass the extract through activated copper granules to remove elemental sulfur. iii. Solid Phase Extraction (SPE): Use a multi-layered silica gel column (e.g., acidic, neutral, basic silica) or commercial SPE cartridges (e.g., Florisil, Oasis™ HLB) for final polishing of the extract.[28]

3. Instrumental Analysis: a. Concentrate the final, cleaned extract to a small volume (e.g., 100 µL) and add a recovery (injection) standard. b. Analyze the extract using Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) or Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS).[27][28][29]

- GC Conditions: A short, narrow-bore capillary column is typically used. Optimized injector and column conditions are critical to prevent thermal degradation of BDE-209.[27]

- MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions for both native and labeled BDE-209 to ensure high selectivity and sensitivity.

4. Quality Assurance/Quality Control (QA/QC): a. Analyze procedural blanks, matrix spikes, and certified reference materials in each sample batch to monitor for contamination, accuracy, and precision. b. Ensure the recovery of the ¹³C₁₂-BDE-209 internal standard falls within acceptable limits (e.g., 40-130%).

Regulatory Landscape and Future Outlook

The growing body of evidence on the environmental and health risks associated with DecaBDE has prompted significant regulatory action worldwide.

-

Stockholm Convention: In 2017, DecaBDE was added to Annex A of the Stockholm Convention on Persistent Organic Pollutants, calling for the elimination of its production and use.[3]

-

United States: The U.S. EPA, under the Toxic Substances Control Act (TSCA), has finalized rules to prohibit the manufacture, processing, and distribution in commerce of DecaBDE and products containing it, with some specific, time-limited exemptions for critical applications like aerospace, automotive replacement parts, and nuclear power plant wiring.[10][30][31][32] Recent updates in 2024 have further refined these rules, adding requirements for worker protection and prohibiting releases to water.[31][33]

-

European Union: The EU has restricted the use of DecaBDE under the Restriction of Hazardous Substances (RoHS) directive and has classified it as a Substance of Very High Concern (SVHC) under REACH regulations.[4]

Despite these regulations, the vast reservoir of DecaBDE in existing products and waste streams means it will remain an environmental contaminant for decades to come.[11][34] Furthermore, the chemical industry has shifted towards alternative flame retardants, such as decabromodiphenyl ethane (DBDPE).[35][36] The environmental fate and potential toxicity of these alternatives are now areas of active research, with some studies indicating that DBDPE is also becoming a dominant flame retardant in the environment.[35]

Continued monitoring of DecaBDE and its degradation products in the environment is crucial. Research should focus on understanding its long-term fate, improving remediation strategies for contaminated sites, and ensuring that its replacements do not pose similar or new environmental and health risks.

References

- 1. ciel.org [ciel.org]

- 2. Decabromodiphenyl_ether [chemeurope.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. Polybrominated diphenyl ethers in the environmental systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. health.state.mn.us [health.state.mn.us]

- 10. Federal Register :: this compound (DecaBDE); Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h) [federalregister.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. ncceh.ca [ncceh.ca]

- 13. Poly brominated flame retardant decaBDE: updated hazards, risks and regulatory measures adopted. [greenfacts.org]

- 14. Polybrominated Diphenyl Ethers and Heavy Metals in a Regulated E-Waste Recycling Site, Eastern China: Implications for Risk Management | MDPI [mdpi.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. E-Waste, Flame Retardants, and the Hidden Risks of Plastic Recycling - Grannus [grannus.com]

- 17. waste-management-world.com [waste-management-world.com]

- 18. Press Release: Recycling Contaminates Plastic Children’s Toys with Toxic Chemicals from Electronic Waste | IPEN [ipen.org]

- 19. resource-recycling.com [resource-recycling.com]

- 20. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 21. researchgate.net [researchgate.net]

- 22. Flame retardant - Wikipedia [en.wikipedia.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. cdnsciencepub.com [cdnsciencepub.com]

- 25. epa.gov [epa.gov]

- 26. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 27. alsglobal.com [alsglobal.com]

- 28. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Methods for determination of polybrominated diphenyl ethers in environmental samples--review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. bdlaw.com [bdlaw.com]

- 31. epa.gov [epa.gov]

- 32. epa.gov [epa.gov]

- 33. tuvsud.com [tuvsud.com]

- 34. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 35. New brominated flame retardant decabromodiphenyl ethane (DBDPE) in water sediments: A review of contamination characteristics, exposure pathways, ecotoxicological effects and health risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the History and Production of Commercial Decabromodiphenyl Ether (DecaBDE)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decabromodiphenyl ether (DecaBDE) is a synthetic brominated flame retardant (BFR) that was extensively used for decades to reduce the flammability of a wide range of consumer and industrial products. Commercialized in the 1970s, its high bromine content made it an effective additive flame retardant, particularly in plastics and textiles.[1][2] The production process is centered on the electrophilic bromination of diphenyl ether. Despite its efficacy, growing concerns over its environmental persistence, bioaccumulation, potential toxicity, and the ability to degrade into more harmful substances led to a global phase-out of its production and use.[1][3][4] This guide provides an in-depth examination of the history, commercial production, applications, and the scientific and regulatory factors that defined the lifecycle of DecaBDE.

Introduction to this compound (DecaBDE)

This compound (IUPAC name: 1,1′-Oxybis(2,3,4,5,6-pentabromobenzene)) is a member of the polybrominated diphenyl ether (PBDE) family of chemicals.[1] The commercial product, often referred to as "DecaBDE," is a technical mixture, not a pure compound.

Chemical Properties:

-

CAS Number: 1163-19-5[1]

-

Molecular Formula: C₁₂Br₁₀O

-

Appearance: White, odorless, non-corrosive powder.[2]

-

Solubility: Insoluble in water and most common organic solvents, with slight solubility in chlorinated aromatic hydrocarbons.[2][5]

Composition of Commercial Mixtures: Commercial DecaBDE is not composed solely of the fully brominated BDE-209 congener. It is a technical mixture that primarily contains:

-

This compound (BDE-209): Typically ≥97% of the mixture.[6]

-

Nonabromodiphenyl ethers (NonaBDE): The main impurities.[1][6]

-

Octabromodiphenyl ethers (OctaBDE): Present in smaller quantities.

This composition is significant because lower-brominated PBDEs are generally considered more toxic and bioaccumulative than DecaBDE itself.[7][8]

Historical Development and Commercialization

The commercial production of PBDEs, including DecaBDE, began in the 1970s.[1][9] It was initially considered a stable and safe flame retardant.[1] Its use grew rapidly, driven by increasing fire safety standards for consumer electronics, furniture, and building materials.

Key Manufacturers: By the early 2000s, the global market was dominated by a few key players. As of 2007, the main manufacturers of DecaBDE were:

While production has been phased out in the United States and Europe, some manufacturing continues in other regions, such as China.[1][10]

Global Production Volumes: DecaBDE was the largest-volume PBDE flame retardant used solely as an additive.[11] The production and consumption data highlight its widespread use.

| Year | Region | Estimated Volume (Tonnes) |

| 2001 | Worldwide | 56,100[1] |

| 2001 | Americas | 24,500[1] |

| 2001 | Asia | 23,000[1] |

| 2001 | Europe | 7,600[1] |

| 2005 | U.S. (Manufactured/Imported) | ~22,680 - 45,360 (50-100 million lbs)[8] |

| 2010 | U.S. (Manufactured/Imported) | ~23,137 (51,008,002 lbs)[12] |

| 2012 | Europe | 2,500 - 5,000[1] |

| 2012 | U.S. (Manufactured/Imported) | ~7,574 (16,696,951 lbs)[12] |

| 2015 | U.S. (Manufactured/Imported) | < 11.3 (< 25,000 lbs)[12] |

The significant drop in U.S. volume after 2012 reflects the voluntary phase-out by major producers.[12]

Commercial Production and Synthesis

The industrial synthesis of DecaBDE involves the direct bromination of diphenyl ether. The degree of bromination is controlled through reaction stoichiometry and kinetics to achieve the desired high bromine content.[9]

Causality of Experimental Choices: The goal of the commercial process is to maximize the yield of the fully brominated BDE-209 congener while minimizing less-brominated, more toxic byproducts. This is achieved by using an excess of bromine and a Lewis acid catalyst, which facilitates the electrophilic aromatic substitution reaction. The reaction is typically carried out in a solvent that can dissolve the reactants and withstand the reaction conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diphenyl ether (C₁₂H₁₀O)

-

Liquid Bromine (Br₂)

-

Lewis Acid Catalyst (e.g., Aluminum chloride, AlCl₃, or Iron(III) bromide, FeBr₃)

-

Solvent (e.g., Ethylene dibromide or another suitable halogenated solvent)

-

Neutralizing agent (e.g., Sodium hydroxide solution)

-

Washing agent (e.g., Water)

Methodology:

-

Reaction Setup: A reaction vessel is charged with diphenyl ether and the solvent. The mixture is agitated to ensure homogeneity.

-

Catalyst Introduction: The Lewis acid catalyst (e.g., AlCl₃) is added to the reactor. The catalyst is crucial for polarizing the bromine molecule, making it a more potent electrophile to attack the aromatic rings of the diphenyl ether.

-

Bromination: Liquid bromine is slowly added to the reaction mixture. The reaction is highly exothermic, and the temperature must be carefully controlled to prevent unwanted side reactions and ensure complete bromination. An excess of bromine is used to drive the reaction towards the perbrominated product (DecaBDE).

-

Reaction Completion: The mixture is held at the target temperature for a specified period to ensure the reaction goes to completion.

-

Catalyst Quenching & Neutralization: The reaction is quenched, often by adding water or a dilute acid. The mixture is then neutralized with a basic solution (e.g., sodium hydroxide) to remove any remaining acidic components.

-

Product Isolation: The crude DecaBDE product, being insoluble in water, precipitates out. It is separated from the aqueous layer.

-

Purification: The crude product is washed multiple times with water to remove residual salts and impurities. It may be further purified by recrystallization from a suitable solvent to achieve the desired purity (typically >97%).

-

Drying and Milling: The purified DecaBDE is dried to remove any remaining solvent and water. The final product is often milled to a fine powder to facilitate its incorporation into polymers and other materials.

Visualization of Synthesis Pathway

Caption: Synthesis of DecaBDE via bromination of diphenyl ether.

Applications of Commercial DecaBDE

DecaBDE was used as an additive flame retardant, meaning it was physically mixed with the polymer rather than chemically bonded to it.[9][12] This allowed it to be easily incorporated into materials during the final stages of production.[12] It was almost always used in conjunction with antimony trioxide, which acts as a synergist to enhance its flame-retardant properties.[1][9]

Mechanism of Action: When a fire occurs, the heat causes DecaBDE to release bromine radicals. These radicals interfere with the chemical reactions of combustion in the gas phase, slowing down or suppressing the fire.[12]

The primary applications for DecaBDE were in plastics, textiles, and electronics.

| Application Area | Specific Use Cases | Typical Loading (% by weight) |

| Plastics | High Impact Polystyrene (HIPS) for TV and computer casings, electrical connectors, wires, and cables.[1][9][11] | 10 - 15%[9] |

| Polypropylene for drapery and upholstery.[1] | Varies | |

| Polybutylene terephthalate (PBT), Acrylonitrile butadiene styrene (ABS), polyolefins.[2][11] | Varies | |

| Textiles | Back-coatings for upholstery fabric, curtains in the hospitality industry, and synthetic carpets.[1][11][13] | Varies |

| Building & Construction | Insulation materials, wood products.[5][12] | Varies |

| Transportation | Fabrics and plastic components in automobiles and aircraft.[1][12] | Varies |

Environmental Fate and Health Implications

What was once thought to be a benign chemical is now recognized as a hazardous and persistent global pollutant.[1]

Persistence and Environmental Contamination: DecaBDE is highly resistant to degradation and is very persistent in the environment.[14][15] It is found globally in air, water, soil, sediment, and household dust.[1][14] Because it is an additive flame retardant, it can leach from products over time, contaminating the surrounding environment.[16]

The Debromination Issue: A critical scientific concern is the environmental degradation of DecaBDE into lower-brominated, more toxic PBDE congeners.[1][8][17] This process, known as debromination, can occur through biotic (microbial) or abiotic (e.g., photolytic) pathways.[1] Studies have shown that BDE-209 can debrominate in soil, sediment, and through metabolic processes in organisms, forming congeners like nona-, octa-, and even penta-BDEs, which are more hazardous.[14][18]

Bioaccumulation and Toxicity: DecaBDE and its breakdown products can accumulate in living organisms.[8] While DecaBDE itself has low acute toxicity, repeated exposure has been linked to adverse health effects in animal studies.[6][7]

-

Liver Effects: Studies in rats and mice showed that long-term exposure to high doses of DecaBDE could cause liver lesions and neoplastic nodules, leading the U.S. EPA to classify it as a possible human carcinogen.[1][7]

-

Thyroid Disruption: The chemical structure of PBDEs is similar to thyroid hormones, and studies have shown they can disrupt thyroid homeostasis.[19]

-

Neurotoxicity: Behavioral disturbances have been reported in neonatal mice exposed to DecaBDE during critical phases of brain development.[6]

-

Cardiovascular Effects: Studies in rats have indicated that BDE-209 can induce oxidative stress, inflammation, and cardiovascular injury.[20]

Regulatory Landscape and Phase-Out

Growing scientific evidence of its environmental and health risks prompted a series of regulatory actions and voluntary industry phase-outs worldwide.

-

1986: In Germany, plastics and textile industries declared a voluntary phase-out of PBDEs, including DecaBDE.[1]

-

2004: The main manufacturer of pentaBDE and octaBDE ceased production in the U.S. due to health concerns.[21]

-

2008: The European Union's Restriction of Hazardous Substances (RoHS) Directive's exemption for DecaBDE was overturned, and its use in electrical and electronic equipment was phased out by July 1, 2008.[1] Norway also introduced a ban on DecaBDE.[1][22]

-

2009: Following negotiations with the U.S. Environmental Protection Agency (EPA), the two U.S. producers (Albemarle, Chemtura) and the largest importer (ICL) announced a voluntary commitment to phase out DecaBDE in the United States.[1][3][9]

-

2013: The U.S. phase-out was completed, ending all manufacturing and importation for most uses.[3][4][9]

-

2017: DecaBDE was added to Annex A of the Stockholm Convention on Persistent Organic Pollutants (POPs), requiring treaty members to take measures to eliminate its production and use.[1]

-

2021: The U.S. EPA finalized a rule under the Toxic Substances Control Act (TSCA) prohibiting the manufacture, processing, and distribution of DecaBDE and products containing it, with some specific exclusions.[13]

Analytical Methodologies

The detection and quantification of DecaBDE in various environmental and biological matrices present analytical challenges due to its high molecular weight and potential for thermal degradation. Common analytical techniques include:

-

Sample Extraction: Methods like Soxhlet extraction, pressurized liquid extraction (PLE), and accelerated solvent extraction (ASE) are used to isolate PBDEs from solid samples.[23][24]

-

Chromatography: Gas chromatography (GC) is the most widely used technique for separating PBDE congeners.[25][26] High-performance liquid chromatography (HPLC) is also used.[26]

-

Detection: Mass spectrometry (MS), often in tandem (MS-MS) or high-resolution (HRMS), is used for definitive identification and quantification. Electron capture detection (ECD) is also a sensitive method for halogenated compounds like DecaBDE.[23][25][26]

Conclusion

The history of commercial this compound is a case study in the lifecycle of an industrial chemical. For decades, it was a highly effective and widely used flame retardant that provided significant fire safety benefits. However, as analytical science advanced and our understanding of environmental chemistry grew, the long-term consequences of its persistence, bioaccumulation, and toxicity became clear. The global shift away from DecaBDE, driven by scientific research, public concern, and regulatory action, underscores the ongoing challenge of balancing industrial utility with environmental and public health protection. The focus has now shifted to developing and evaluating safer, more sustainable alternatives to meet fire safety standards without imposing a lasting burden on the environment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Industry Agrees to Phase Out DecaBDE Flame Retardant | BuildingGreen [buildinggreen.com]

- 4. Restricted Flame Retardants: this compound (DecaBDE) Services [intertek.com]

- 5. schem.net [schem.net]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. gov.uk [gov.uk]

- 8. health.state.mn.us [health.state.mn.us]

- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. credenceresearch.com [credenceresearch.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. epa.gov [epa.gov]

- 13. Federal Register :: this compound (DecaBDE); Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h) [federalregister.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 16. health.state.mn.us [health.state.mn.us]

- 17. Decabromodiphenyl_ether [chemeurope.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Toxic effects of this compound (BDE-209) on human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cardiovascular toxicity of decabrominated diphenyl ethers (BDE-209) and decabromodiphenyl ethane (DBDPE) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. miljodirektoratet.no [miljodirektoratet.no]

- 23. researchgate.net [researchgate.net]

- 24. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Improvements in the analysis of this compound using on-column injection and electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Evolving Landscape of Decabromodiphenyl Ether: A Technical Guide to its Congeners and Formation Pathways

This guide provides an in-depth technical exploration of Decabromodiphenyl ether (BDE-209), its congeners, and the intricate pathways through which they are formed. Designed for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes current knowledge, offering field-proven insights and detailed methodologies. Our focus is on the causality behind experimental choices and the self-validating systems essential for robust scientific inquiry.

Introduction: The Persistence and Transformation of a Prevalent Flame Retardant

This compound (BDE-209) is the primary constituent of the commercial DecaBDE flame retardant mixture, extensively used in a vast array of consumer and industrial products to mitigate fire risks.[1][2] As an additive flame retardant, BDE-209 is not chemically bound to the materials it protects, leading to its potential release into the environment.[3][4] While initially considered to be of low toxicity due to its large molecular size and poor absorption, there is mounting evidence that BDE-209 can undergo degradation to form lower-brominated and potentially more toxic congeners.[3][4][5] These transformation products, which include congeners found in the now-banned PentaBDE and OctaBDE mixtures, exhibit increased bioaccumulation potential and pose greater health risks, including endocrine disruption and neurotoxicity.[6][7][8][9] Understanding the formation of these congeners is therefore of paramount importance for assessing the long-term environmental and health impacts of BDE-209.

This guide will delve into the primary mechanisms of BDE-209 transformation: photolysis, pyrolysis, and microbial degradation. We will also explore the synthesis of BDE-209 and its congeners for research purposes and provide detailed analytical protocols for their identification and quantification.

Section 1: The Genesis of BDE-209 and its Congeners: Synthetic Pathways

The availability of pure, individual polybrominated diphenyl ether (PBDE) congeners is crucial for analytical standard development, toxicological studies, and environmental fate research.[10][11] Several synthetic routes have been established for the laboratory preparation of these compounds.

Key Synthetic Methodologies

The primary methods for synthesizing PBDE congeners include:

-

Ullmann Condensation: This classic method involves the coupling of a phenolate with a bromobenzene.[12]

-

Coupling of Diphenyliodonium Salts with Bromophenolates: This is a versatile and widely used method for preparing both symmetrical and unsymmetrical PBDEs.[10][12][13] It involves the reaction of a diphenyliodonium salt with a bromophenolate.[12]

-

Direct Bromination: The bromination of diphenyl ether can be used to produce a mixture of PBDEs, from which specific congeners can be isolated. This method can also be used to synthesize higher-brominated congeners from lower-brominated precursors.[12]

A general workflow for the synthesis of PBDE congeners via the diphenyliodonium salt method is illustrated below.

Caption: Generalized workflow for the synthesis of PBDE congeners.

Illustrative Synthetic Protocol: Preparation of a Heptabromodiphenyl Ether

The following protocol, adapted from established methodologies, outlines the synthesis of 2,2',3,4,4',5,6-heptaBDE (BDE-181) as an example.[12]

Materials:

-

Appropriate diphenyliodonium salt (e.g., 3.75 mmol)

-

Corresponding bromophenolate

-

Solvent for reflux (e.g., pyridine)

-

Extraction solvent (e.g., diethyl ether or dichloromethane)

-

Water (for washing)

-

Sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane (eluent)

-

Methanol (for crystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the bromophenolate in the reflux solvent.

-

Addition of Iodonium Salt: Add the diphenyliodonium salt to the flask.

-

Reflux: Heat the mixture to reflux. The reaction time will vary depending on the specific reactants (typically 20 minutes to 1.5 hours).[12]

-

Extraction: After cooling, extract the PBDE from the crude mixture using an appropriate solvent like diethyl ether or dichloromethane.[12] For BDE-181, dichloromethane is preferred due to better solubility.[12]

-

Washing and Drying: Wash the combined organic phases with water and then dry over sodium sulfate.

-

Purification:

-

Concentrate the dried organic phase.

-

Purify the residue by column chromatography on silica gel using hexane as the eluent.

-

A subsequent cleanup on a Celite-carbon column can be performed to remove trace impurities like polybrominated dibenzodioxins/dibenzofurans (PBDD/Fs).[13]

-

-

Crystallization: Crystallize the purified PBDE from methanol to obtain the final product.

-

Characterization: Confirm the identity and purity of the synthesized congener using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.[10][12]

Section 2: Environmental Transformation of BDE-209: Formation of Lower-Brominated Congeners

Once released into the environment, BDE-209 is subject to various degradation processes that can lead to the formation of a suite of lower-brominated congeners. These transformation pathways are of significant concern as they can increase the overall toxicity and bioavailability of the initial contaminant.

Photolytic Degradation: The Role of Sunlight

Sunlight is a major driver of BDE-209 degradation in the environment.[9][14] Photodegradation has been observed in various matrices, including water/solvent mixtures, sediments, soil, and house dust.[9][14] The process primarily involves the reductive debromination of the BDE-209 molecule.

Key Findings from Photodegradation Studies:

-

Congener Formation: Photolysis of BDE-209 leads to the formation of nona- and octa-brominated congeners. Specifically, BDE-206, BDE-207, and BDE-208 (nona-BDEs), and BDE-196, BDE-197, BDE-201, and BDE-202 (octa-BDEs) have been identified as degradation products.[14]

-

Environmental Markers: The presence of BDE-201 and BDE-202 in environmental samples can serve as potential markers for the environmental debromination of BDE-209, as these congeners are typically absent or present in very low amounts in commercial octa-BDE mixtures.[9][14]

-

Degradation Rates: The rate of photodegradation is matrix-dependent, with half-lives ranging from minutes in solvents to thousands of hours on mineral surfaces.[9] In house dust, pseudo-first-order degradation rates have been reported in the range of 1.7 x 10⁻³ to 2.3 x 10⁻³ per hour.[14]

The photolytic degradation pathway of BDE-209 is a stepwise process, as depicted in the following diagram.

Caption: Stepwise photolytic debromination of BDE-209.

Pyrolytic Decomposition: High-Temperature Transformations

Pyrolysis, or thermal decomposition in the absence of oxygen, is another significant pathway for BDE-209 transformation, particularly relevant in scenarios such as the burning of consumer products containing this flame retardant and in e-waste recycling processes.[15]

Products of Pyrolysis:

-

Debromination: Similar to photolysis, pyrolysis leads to the formation of lower-brominated diphenyl ethers.[16]

-

Ether Bond Cleavage: A dominant degradation pathway during unimolecular pyrolysis is the cleavage of the ether linkage, resulting in the formation of polybrominated benzenes (e.g., hexabromobenzene) and polybrominated phenols.[15][16]

-

Formation of PBDD/Fs: Of significant concern is the formation of polybrominated dibenzofurans (PBDFs) and polybrominated dibenzo-p-dioxins (PBDDs) during pyrolysis.[15][16] These compounds are structurally similar to their highly toxic chlorinated counterparts. The presence of a hydrogen source can significantly increase the yield of PBDD/Fs.[16]

The complex reactions occurring during the pyrolysis of BDE-209 are summarized in the diagram below.

Caption: Major transformation pathways of BDE-209 during pyrolysis.

Microbial Degradation: The Biotic Transformation Pathway

Microorganisms in various environments, such as soil, sediment, and wastewater treatment plants, have demonstrated the ability to degrade BDE-209.[17][18][19] This biodegradation can occur under both aerobic and anaerobic conditions.

Mechanisms of Microbial Degradation:

-

Reductive Debromination: This is a key step in the microbial breakdown of BDE-209, leading to the formation of lower-brominated congeners.[4]

-

Hydroxylation: The introduction of hydroxyl groups onto the aromatic rings is another metabolic pathway.[17][19][20]

-

Ether Bond Cleavage and Ring Opening: Some microbial consortia are capable of cleaving the ether bond and subsequently opening the aromatic rings, leading to more complete degradation of the molecule.[17][20]

Factors Influencing Microbial Degradation:

-

Bacterial Strains: The efficiency of degradation is highly dependent on the specific microbial species or consortia present. Strains of Brevibacillus sp., Achromobacter sp., and Stenotrophomonas sp. have been identified as effective degraders of BDE-209.[17][18][19][20]

-

Environmental Conditions: Optimal degradation rates are influenced by factors such as pH, temperature, and the presence of other carbon sources.[17][18] For instance, a complex bacterial community showed optimal degradation at a pH of 7.0 and a temperature of 30°C.[17]

| Parameter | Optimal Condition | Degradation Efficiency | Reference |

| pH | 7.0 | >80% | [17] |

| Temperature | 30°C | 88.4% | [17] |

| Inoculation Volume | 15% | 88.4% | [17] |

-

Table 1: Optimal Conditions for Aerobic Biodegradation of BDE-209 by a Complex Bacterial Community. [17]

Section 3: Analytical Methodologies for BDE-209 and its Congeners

Accurate and sensitive analytical methods are essential for monitoring the presence and transformation of BDE-209 and its congeners in various environmental and biological matrices. Gas chromatography (GC) coupled with mass spectrometry (MS) is the cornerstone of PBDE analysis.[21][22]

Sample Preparation and Extraction

The initial step in the analysis of PBDEs involves extracting the target compounds from the sample matrix. Common techniques include:

-

Soxhlet Extraction: A classical and robust method for solid samples.

-

Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to reduce extraction time and solvent consumption.

-

Solid-Phase Extraction (SPE): Used for cleaning up extracts and isolating PBDEs from interfering compounds.

Instrumental Analysis: GC-MS

Gas Chromatography:

-

Injection Techniques: The choice of injection technique is critical, especially for the thermally labile BDE-209.[22][23]

-

Split/Splitless Injection: While common, high inlet temperatures can cause degradation of BDE-209.[22]

-

On-Column Injection: This technique introduces the sample directly onto the column, minimizing thermal stress and improving the analysis of high-molecular-weight congeners like BDE-209.[22][23]

-

Programmable Temperature Vaporization (PTV) Injection: Offers a good balance by allowing for controlled temperature ramping in the injector.[22][23]

-

-

GC Columns: Short, narrow-bore columns with a thin film thickness are often preferred for the analysis of BDE-209 to minimize analysis time and on-column degradation.[24][25]

Mass Spectrometry:

-

Electron Capture Negative Ionization (ECNI): A highly sensitive and selective ionization technique for halogenated compounds like PBDEs.

-

Triple Quadrupole MS (MS/MS): Provides high selectivity and sensitivity through selected reaction monitoring (SRM), which is particularly useful for complex matrices.[21]

-

High-Resolution MS (HRMS): Offers very high mass accuracy, allowing for confident identification of target compounds.

A Generalized Analytical Workflow

The following diagram outlines a typical workflow for the analysis of PBDEs in environmental samples.

Caption: A standard workflow for the analysis of PBDEs.

Conclusion and Future Perspectives

This compound, while an effective flame retardant, is not inert in the environment. Through photolytic, pyrolytic, and microbial processes, it transforms into a variety of lower-brominated congeners that may pose a greater risk to environmental and human health. The continued development of sensitive analytical methods is crucial for monitoring these transformations and understanding the full extent of their impact.

Future research should focus on:

-

Elucidating the complete degradation pathways of BDE-209 under various environmental conditions.

-

Identifying and characterizing the microbial enzymes responsible for BDE-209 degradation.

-

Developing more efficient and environmentally benign methods for the remediation of BDE-209 contaminated sites.

-

Conducting comprehensive toxicological assessments of the full range of BDE-209 transformation products.

By advancing our understanding of the formation and fate of BDE-209 congeners, the scientific community can better inform regulatory decisions and develop strategies to mitigate the risks associated with this ubiquitous environmental contaminant.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pollution Status and Human Exposure of this compound (BDE-209) in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Is this compound (BDE-209) a developmental neurotoxicant? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxic effects of this compound (BDE-209) on human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. PHOTODEGRADATION OF this compound IN HOUSE DUST BY NATURAL SUNLIGHT - ProQuest [proquest.com]

- 10. Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Photodegradation of this compound in house dust by natural sunlight | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Theoretical study on pyrolysis mechanism of this compound (BDE-209) using DFT method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aerobic Degradation Characteristics and Mechanism of this compound (BDE-209) Using Complex Bacteria Communities [mdpi.com]

- 18. Biodegradation of this compound (BDE 209) by a newly isolated bacterium from an e-waste recycling area - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biodegradation of this compound (BDE 209) by a newly isolated bacterium from an e-waste recycling area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Degradation characteristics of this compound by complex bacteria community [actamicro.ijournals.cn]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Improvements in the analysis of this compound using on-column injection and electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. researchgate.net [researchgate.net]

Decabromodiphenyl Ether: A Technical Guide to its Endocrine Disrupting Effects for the Modern Researcher

Abstract

Decabromodiphenyl ether (decaBDE), a pervasive brominated flame retardant, has transitioned from a ubiquitous industrial chemical to a significant environmental contaminant of concern. Its structural similarity to endogenous hormones has placed it under intense scrutiny for its potential to disrupt the delicate balance of the endocrine system. This technical guide provides an in-depth exploration of the endocrine-disrupting properties of decaBDE, intended for researchers, scientists, and drug development professionals. We will dissect the molecular mechanisms through which decaBDE perturbs thyroid hormone signaling, steroidogenesis, and estrogenic and androgenic pathways. Furthermore, this guide offers detailed, field-proven experimental protocols to empower researchers to investigate these effects with scientific rigor. By synthesizing mechanistic insights with practical methodologies, this document serves as a comprehensive resource for understanding and evaluating the endocrine toxicity of decaBDE and other emerging environmental contaminants.

Introduction: The Shifting Paradigm of DecaBDE

This compound (BDE-209) is the main component of commercial decaBDE mixtures, which were extensively used in plastics, textiles, and electronics to reduce flammability.[1][2] Due to its additive nature, decaBDE can leach into the environment, leading to widespread contamination and human exposure through various routes including ingestion, inhalation, and dermal contact.[3] While initially considered to have low toxicity due to its large molecular size and poor absorption, mounting evidence has revealed its persistent, bioaccumulative, and toxic properties.[4] Consequently, the production and use of decaBDE have been restricted or banned in many regions, including actions under the Stockholm Convention on Persistent Organic Pollutants and the US Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA).[4][5]

The primary concern surrounding decaBDE lies in its ability to interfere with the endocrine system, a complex network of glands and hormones that regulate vital physiological processes. The structural resemblance of decaBDE and its metabolites to thyroid hormones is a key factor in its endocrine-disrupting capabilities.[6][7] This guide will delve into the specific mechanisms by which decaBDE exerts its disruptive effects on critical hormonal axes.

Disruption of the Thyroid Hormone Axis: A Multi-pronged Attack

The thyroid hormone system is a primary target of decaBDE. Disruption of this axis, particularly during development, can have profound and lasting consequences on neurodevelopment, growth, and metabolism.[8] DecaBDE employs several mechanisms to interfere with thyroid hormone homeostasis.

Interference with Thyroid Hormone Transport

Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are transported in the bloodstream bound to carrier proteins, including transthyretin (TTR) and thyroxine-binding globulin (TBG). DecaBDE and its hydroxylated metabolites can competitively bind to these transport proteins, displacing endogenous thyroid hormones.[3][9] This competitive binding can lead to a decrease in circulating total T4 and T3 levels, as the unbound hormones are more readily metabolized and cleared from the body.[3][8]

Alteration of Thyroid Hormone Metabolism

DecaBDE can influence the activity of enzymes involved in the activation and inactivation of thyroid hormones. It has been shown to affect the expression and activity of deiodinases, the enzymes responsible for converting T4 to the more active T3.[9] Furthermore, decaBDE can induce the activity of UDP-glucuronosyltransferases (UGTs) in the liver.[10] These enzymes conjugate thyroid hormones, increasing their water solubility and facilitating their excretion, thereby lowering circulating hormone levels.[10]

Direct Interaction with Thyroid Hormone Receptors

The structural similarity between decaBDE and thyroid hormones allows it and its metabolites to interact directly with thyroid hormone receptors (TRs), which are nuclear receptors that mediate the genomic effects of T3.[9][11] By binding to TRs, decaBDE can act as an antagonist, blocking the binding of endogenous T3 and inhibiting the transcription of thyroid hormone-responsive genes.[9] Some studies suggest that decaBDE may also alter the expression of the thyroid hormone receptor itself.[3][12]

dot

Caption: DecaBDE's multi-faceted disruption of the thyroid hormone axis.

Table 1: Summary of In Vivo Studies on DecaBDE and Thyroid Hormone Levels

| Species | Exposure Dose & Duration | Key Findings | Reference |

| Mice | 0.025 and 0.25 mg/kg/day, postnatal days 1-5 | No significant change in serum T3 and T4 levels. | [12] |

| Mice | Postnatal exposure | Significantly reduced serum T4 and T3. | [8] |

| Rats | 28-day oral gavage | Inconsistent effects on T3 and T4 levels reported across studies. | [13] |

| Rats | Short-term exposure | DecaBDE (as DE-83R) was ineffective in altering serum thyroid hormone levels. | [10] |

Perturbation of Steroidogenesis and Reproductive Hormones

DecaBDE and its metabolites can also interfere with the synthesis and signaling of steroid hormones, including estrogens and androgens, which are crucial for reproductive health and development.

Effects on Steroidogenic Enzymes